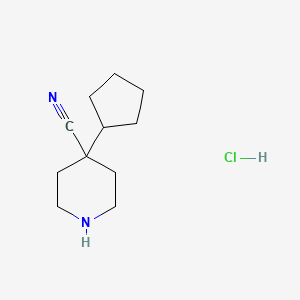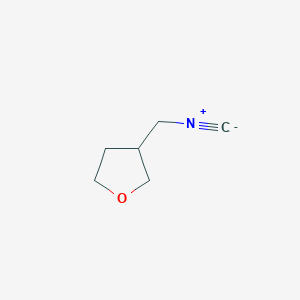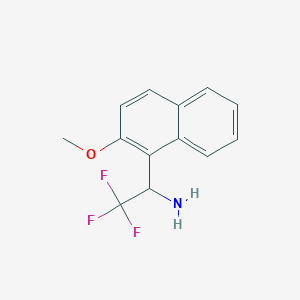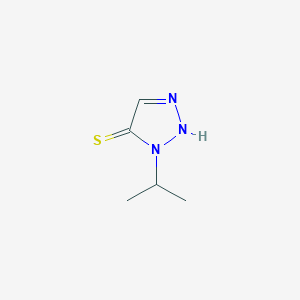
1-(propan-2-yl)-1H-1,2,3-triazole-5-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Propan-2-yl)-1H-1,2,3-triazole-5-thiol is a heterocyclic compound featuring a triazole ring substituted with a thiol group and an isopropyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(Propan-2-yl)-1H-1,2,3-triazole-5-thiol can be synthesized through several methods. One common approach involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition. This reaction typically requires a copper(I) catalyst and proceeds under mild conditions to form the triazole ring. The thiol group can then be introduced via nucleophilic substitution reactions.
Industrial Production Methods: Industrial production of this compound often involves large-scale cycloaddition reactions followed by purification processes such as recrystallization or chromatography to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Propan-2-yl)-1H-1,2,3-triazole-5-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazoles.
Substitution: The thiol group can participate in nucleophilic substitution reactions, forming thioethers or other derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or iodine can be used for oxidation reactions.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride are common reducing agents.
Substitution: Alkyl halides or acyl chlorides are often used in substitution reactions with the thiol group.
Major Products:
Oxidation: Disulfides, sulfonic acids.
Reduction: Dihydrotriazoles.
Substitution: Thioethers, thioesters.
Wissenschaftliche Forschungsanwendungen
1-(Propan-2-yl)-1H-1,2,3-triazole-5-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with biological thiols.
Medicine: Explored for its potential in drug development, particularly as a scaffold for designing enzyme inhibitors.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism by which 1-(propan-2-yl)-1H-1,2,3-triazole-5-thiol exerts its effects often involves interactions with biological molecules. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting enzyme activity. The triazole ring can also participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity for various molecular targets.
Vergleich Mit ähnlichen Verbindungen
1-(Propan-2-yl)-1H-1,2,4-triazole-5-thiol: Similar structure but with a different triazole ring, leading to variations in chemical reactivity and biological activity.
1-(Propan-2-yl)-1H-1,2,3-triazole-4-thiol: Positional isomer with the thiol group at a different position on the triazole ring, affecting its chemical properties.
Uniqueness: 1-(Propan-2-yl)-1H-1,2,3-triazole-5-thiol is unique due to the specific positioning of the thiol group on the triazole ring, which influences its reactivity and potential applications. Its combination of a thiol group and a triazole ring makes it a versatile compound for various chemical transformations and applications in different fields.
Eigenschaften
Molekularformel |
C5H9N3S |
|---|---|
Molekulargewicht |
143.21 g/mol |
IUPAC-Name |
3-propan-2-yl-2H-triazole-4-thione |
InChI |
InChI=1S/C5H9N3S/c1-4(2)8-5(9)3-6-7-8/h3-4,7H,1-2H3 |
InChI-Schlüssel |
YQFXQNADVXVVTF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N1C(=S)C=NN1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


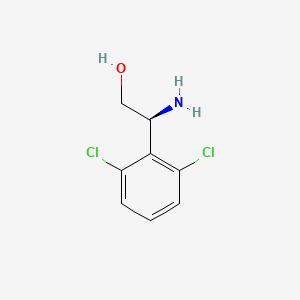
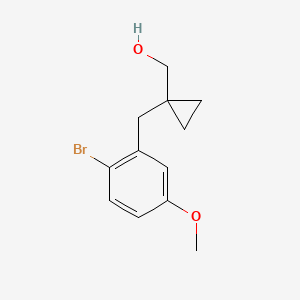
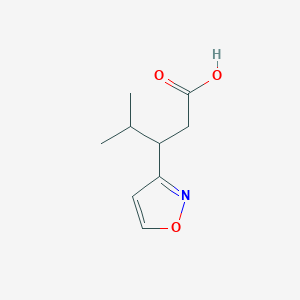
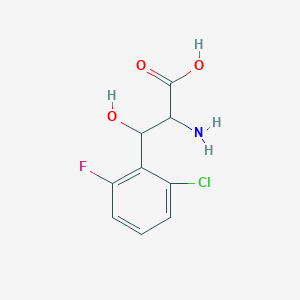

![1-{4-Methoxybicyclo[2.2.1]heptan-1-yl}methanaminehydrochloride](/img/structure/B13589073.png)
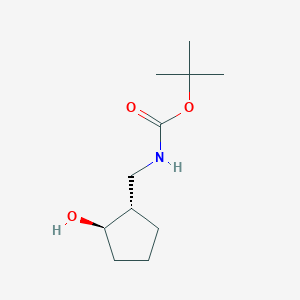
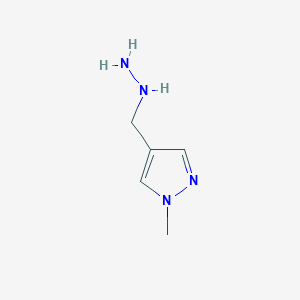

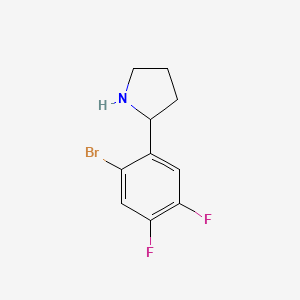
![[3-(2-Oxoazepan-1-yl)propyl]urea](/img/structure/B13589116.png)
